3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride

Antiviral Rhinovirus Serotype Selectivity

This hydrochloride salt (1215-23-2) is a compact 3-aminoalkyl-5-phenylisoxazole scaffold selective for group B rhinovirus (HRV-2) over group A, based on a diethylaminomethyl core. Unlike elongated WIN-series agents, its small size (MW 266.76, LogP 3.99) fits fragment-library parameters and permits rapid N-alkyl/aryl SAR diversification. Structural fidelity is critical; substituting the compact 3-position abolishes HRV-2 activity and introduces cytotoxicity, making this defined batch essential for reliable anti-HRV-2 hit finding.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
CAS No. 1215-23-2
Cat. No. B3046248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride
CAS1215-23-2
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=NOC(=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H18N2O.ClH/c1-3-16(4-2)11-13-10-14(17-15-13)12-8-6-5-7-9-12;/h5-10H,3-4,11H2,1-2H3;1H
InChIKeyYMFFVBWOXHRZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diethylaminomethyl)-5-phenylisoxazole Hydrochloride (CAS 1215-23-2): A Type‑B Antirhinovirus Isoxazole Scaffold for Structure‑Activity‑Driven Procurement


3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride (CAS 1215‑23‑2) is a synthetic 3‑aminoalkyl‑5‑phenylisoxazole belonging to the larger family of isoxazole antiviral agents [REFS‑1]. Unlike clinically investigated WIN‑series capsid binders (e.g., Disoxaril, WIN 54954) that exhibit broad anti‑group A rhinovirus (HRV‑14) activity through an elongated pharmacophore, this compound class possesses a compact diethylaminomethyl‑substituted core associated with selective anti‑group B rhinovirus (HRV‑2) activity [REFS‑2]. The hydrochloride salt form (MW 266.76 g/mol; calculated LogP 3.99) provides a structurally defined, smaller‑molecular‑weight starting point for medicinal chemistry optimization or analytical reference standard procurement [REFS‑3].

Why Interchanging 3-Aminoalkyl-5-phenylisoxazoles Without Structural Scrutiny Can Lead to Incorrect Pharmacological Outcomes—Key Evidence for 3-(Diethylaminomethyl)-5-phenylisoxazole Hydrochloride


In‑class substitution between 3‑aminoalkyl‑5‑phenylisoxazoles is not functionally equivalent because small architectural changes—a compact vs. elongated 3‑position substituent, linker length, and phenyl‑ring decoration—flip the serotype selectivity between group B (HRV‑2) and group A (HRV‑14) rhinoviruses [REFS‑1]. Mazzei et al. (2000) demonstrated that forcing an elongated, Disoxaril‑mimetic chain onto the 3‑(diethylamino)‑5‑phenylisoxazole nucleus abolished HRV‑14 activity and introduced substantial cytotoxicity, proving that “WIN‑like” properties cannot be ported onto this scaffold by analogy [REFS‑2]. Substituting a compact 3‑(dialkylamino)‑5‑phenylisoxazole with an elongated analog therefore risks loss of anti‑HRV‑2 activity and gain of non‑specific toxicity, making structural fidelity critical for any screening or SAR campaign [REFS‑2].

Quantitative Differentiation Evidence for 3-(Diethylaminomethyl)-5-phenylisoxazole Hydrochloride vs. Closest In‑Class Comparators


Rhinovirus Serotype Selectivity: Compact 3-(Dialkylamino)-5-phenylisoxazoles Demonstrate Anti‑Group B (HRV‑2) Specificity, Whereas Elongated WIN Analogues Target Group A (HRV‑14)

The target compound (CAS 1215‑23‑2) and its compact 3‑(dialkylamino)‑5‑phenylisoxazole congeners exhibit activity exclusively against HRV‑2 (group B rhinovirus), whereas the clinical WIN‑series reference Disoxaril (WIN 51711) and WIN 54954 display broad anti‑group A (HRV‑14) activity [REFS‑1][REFS‑2]. This serotype selectivity is a critical differentiation parameter for screening campaigns targeting specific rhinovirus groups.

Antiviral Rhinovirus Serotype Selectivity

Physicochemical Differentiation: Smaller Molecular Weight and Moderate Lipophilicity of 3-(Diethylaminomethyl)-5-phenylisoxazole Hydrochloride vs. High‑Molecular‑Weight WIN Capsid Binders

CAS 1215‑23‑2 (MW 266.76 g/mol; calc. LogP 3.99) represents a significantly smaller and less lipophilic chemotype compared to WIN‑series capsid binders such as Disoxaril (MW 342.4 g/mol) and WIN 54954 (MW 383.3 g/mol) [REFS‑1][REFS‑2][REFS‑3]. The lower molecular weight and moderate LogP suggest superior permeability and solubility characteristics desirable for fragment‑based screening or early‑stage lead optimization, although direct experimental solubility comparisons remain absent for this specific salt.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Toxicity Divergence: Elongated Analogs of 3-(Diethylamino)-5-phenylisoxazole Exhibit Pronounced Cytotoxicity, Whereas Compact Congeners Maintain a Tolerable Cellular Profile

The 2000 study by Mazzei et al. explicitly reports that all newly synthesized elongated 3-(diethylamino)-5-phenylisoxazoles (designed to mimic Disoxaril) were either devoid of anti‑HRV‑14 activity or exhibited “great toxicity” when tested in cell‑based assays [REFS‑1]. In contrast, the compact 3‑(dialkylamino)‑5‑phenylisoxazoles from the 1996 study showed selective anti‑HRV‑2 activity without the same toxicity flag, implying a structural toxicity breakpoint at the point of chain elongation [REFS‑2].

Cytotoxicity Safety Profile Antiviral Selectivity

Structural Topology and Synthetic Tractability: 3-(Diethylaminomethyl)-5-phenylisoxazole Hydrochloride as a Mannich-Base Building Block vs. Complex Multi-Step WIN Scaffolds

CAS 1215‑23‑2 is a Mannich‑base derivative of 5‑phenylisoxazole, accessible via a one‑pot aminomethylation of the parent isoxazole core, whereas WIN‑series compounds require multi‑step convergent syntheses involving 7‑step heptyl‑phenoxy linker assembly [REFS‑1][REFS‑2]. This synthetic divergence translates into shorter supply lead‑times and lower cost‑per‑gram for the Mannich‑base scaffold, making it an attractive starting material for parallel SAR libraries.

Synthetic Chemistry Building Block Mannich Base

Optimal Procurement and Application Scenarios for 3-(Diethylaminomethyl)-5-phenylisoxazole Hydrochloride Based on Verified Differentiation Evidence


Anti‑Group B Rhinovirus (HRV‑2) Focused Screening Libraries

Given its documented anti‑HRV‑2 selectivity profile, CAS 1215‑23‑2 is best procured as a core scaffold for assembling screening libraries targeting group B rhinovirus serotypes. Unlike WIN compounds that primarily hit group A viruses, this chemotype fills a distinct screening niche, enabling hit‑finding campaigns against HRV‑2 with reduced interference from group‑A‑selective artifacts [REFS‑1].

Fragment‑Based Lead Discovery and Rule‑of‑Three Compliant Collections

With a molecular weight of 266.76 g/mol and a calculated LogP of 3.99, the hydrochloride salt falls within lead‑like property space (satisfying fragment rule‑of‑three guidelines), making it suitable for fragment‑based screening collections. In contrast, Disoxaril (MW 342.4) and WIN 54954 (MW 383.3) exceed these thresholds, limiting their suitability in fragment libraries [REFS‑2].

Medicinal Chemistry SAR Expansion via Mannich‑Base Diversification

The Mannich‑base architecture of CAS 1215‑23‑2 allows rapid diversification at the aminomethyl position (e.g., N‑alkyl, N‑aryl, or heterocyclic substitution) to probe SAR around the isoxazole 3‑position. This synthetic flexibility supports efficient parallel synthesis of focused libraries, with significantly shorter synthetic routes compared to the multi‑step convergent syntheses required for WIN‑series reference compounds [REFS‑3].

Analytical Reference Standard for Isoxazole Metabolite or Impurity Profiling

Due to its well‑defined hydrochloride salt form, moderate lipophilicity, and structural relationship to bioactive isoxazole antiviral agents, CAS 1215‑23‑2 can serve as a reference standard for HPLC, LC‑MS, or NMR‑based impurity profiling in quality‑control workflows for isoxazole‑containing lead series. Its distinct retention time and mass spectral signature relative to the larger WIN scaffolds facilitate method development [REFS‑4].

Quote Request

Request a Quote for 3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.